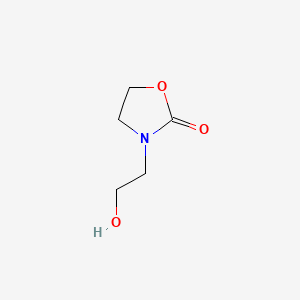

3-(2-Hydroxyethyl)-2-oxazolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57598. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNUYXRIQJIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187246 | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-88-5 | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3356-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003356885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Y9T3V4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. While it is structurally related to the potent oxazolidinone class of antibiotics, its primary role in the scientific and pharmaceutical landscape is that of a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the broader context of its potential applications, with a focus on the mechanism of action of the oxazolidinone scaffold. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from well-studied oxazolidinone antibiotics to illustrate the potential therapeutic relevance of this chemical class.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 131.13 g/mol .[1][2] Its structure features a five-membered oxazolidinone ring with a 2-hydroxyethyl substituent at the nitrogen atom.[1] This hydroxyl group provides a reactive handle for further chemical modifications, underpinning its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3356-88-5 | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [2][3] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 435 K at 0.001 bar | [4] |

| SMILES | OCCN1CCOC1=O | [2] |

| InChI Key | GOXNUYXRIQJIEF-UHFFFAOYSA-N | [2][3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Experimental Protocol 1: Synthesis from Diethanolamine and Diethyl Carbonate

This classical method, based on the work of Drechsel, involves the cyclization of diethanolamine with diethyl carbonate.[5]

Materials:

-

Diethanolamine

-

Diethyl Carbonate

-

Sodium methoxide (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and a molar excess of diethyl carbonate.

-

Add a catalytic amount of sodium methoxide to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol, a byproduct of the reaction.

-

Continue refluxing until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

-

After cooling, the excess diethyl carbonate is removed under reduced pressure.

-

The resulting crude product, a clear, slightly colored liquid, can be purified by vacuum distillation to yield this compound.[5]

Experimental Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst

A more recent and environmentally friendly approach involves the solvent-free reaction of 2-aminoethanol with urea using a cerium oxide (CeO₂) catalyst.

Materials:

-

2-Aminoethanol

-

Urea

-

Cerium oxide (CeO₂)

-

High-temperature reactor

Procedure:

-

In a suitable reaction vessel, mix urea and 2-aminoethanol in a 1:1 molar ratio.

-

Add cerium oxide as a catalyst, typically at a loading of 10 wt% relative to urea.

-

Heat the mixture to 150°C with stirring.

-

Maintain the reaction at this temperature for approximately 6 hours to achieve high conversion and selectivity.

-

Upon completion, the reaction mixture is cooled, and the product can be isolated and purified from the catalyst and any side products.

Mechanism of Action of the Oxazolidinone Class

While specific biological activity data for this compound is scarce, the broader class of oxazolidinone antibiotics, such as Linezolid and Tedizolid, are well-characterized. Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby blocking the formation of the first peptide bond. This unique mechanism of action means there is a low potential for cross-resistance with other classes of antibiotics that target protein synthesis at different stages.

Caption: Mechanism of action of the oxazolidinone class of antibiotics.

Biological Activity and Therapeutic Potential

As a simple scaffold, this compound itself is not expected to possess potent antibacterial activity. Publicly available databases and scientific literature do not contain significant data on its minimum inhibitory concentrations (MICs) against common bacterial pathogens. However, it serves as a crucial starting material for the synthesis of more complex oxazolidinone derivatives with significant antibacterial properties.

Studies have shown that modifications to the oxazolidinone core, particularly at the C-5 and N-3 positions, can lead to compounds with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1]

Table 2: Illustrative Antibacterial Activity of Clinically Relevant Oxazolidinones

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 | [1] |

| Enterococcus faecium (VRE) | 1 - 4 | [1] | |

| Streptococcus pneumoniae | 0.5 - 2 | ||

| Tedizolid | Staphylococcus aureus (MRSA) | 0.25 - 1 | [1] |

| Enterococcus faecalis | 0.25 - 1 | [1] | |

| Streptococcus pyogenes | 0.12 - 0.5 |

Note: This table is for illustrative purposes to demonstrate the potential of the oxazolidinone scaffold and does not represent data for this compound.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment in the evaluation of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not possess significant intrinsic biological activity, its utility in the synthesis of more complex and potent oxazolidinone antibiotics is well-established. The oxazolidinone scaffold continues to be a fertile ground for the discovery of new antibacterial agents with a unique mechanism of action that is crucial in the fight against antimicrobial resistance. Further research into novel derivatives synthesized from this compound could lead to the development of next-generation antibiotics with improved efficacy and safety profiles. This guide provides a foundational understanding of this key building block for researchers and drug development professionals working in this important therapeutic area.

References

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone (CAS 3356-88-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl)-2-oxazolidinone, with the CAS registry number 3356-88-5, is a heterocyclic compound belonging to the oxazolidinone class. It is a key synthetic intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules, most notably the oxazolidinone class of antibiotics such as Linezolid.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and quantitative data for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, soluble in water and various organic solvents.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| CAS Number | 3356-88-5 | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 162 °C @ 1 Torr | [5] |

| pKa | 14.65 ± 0.10 (Predicted) | [5] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound.[3] Key characteristic peaks would include:

-

O-H stretch: A broad peak around 3400 cm⁻¹ due to the hydroxyl group.

-

C=O stretch: A strong peak around 1750 cm⁻¹ corresponding to the carbonyl group in the oxazolidinone ring.

-

C-O stretch: Peaks in the region of 1200-1000 cm⁻¹.

-

C-N stretch: A peak in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

The NIST WebBook provides the mass spectrum of this compound obtained by electron ionization.[7] The molecular ion peak [M]⁺ would be observed at m/z 131.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: From Diethylcarbonate and Diethanolamine

This method is a classical approach to the synthesis of N-substituted 2-oxazolidinones.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place diethanolamine.

-

Addition of Reagent: Slowly add an equimolar amount of diethylcarbonate to the diethanolamine.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess reagents and by-products (ethanol) are removed by distillation. The crude product can be further purified by vacuum distillation to yield a clear, slightly colored liquid.[8]

Method 2: Solvent-Free Synthesis from 2-Aminoethanol and Urea

This method presents a more environmentally friendly approach using a catalyst.[1]

Experimental Protocol:

-

Catalyst and Reagents: In a reaction vessel, mix 2-aminoethanol and urea in a 1:1 molar ratio. Add cerium oxide (CeO₂) as a catalyst, at a loading of 10 wt% relative to urea.[1]

-

Reaction Conditions: Heat the solvent-free mixture to 150°C for 6 hours.[1]

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The product can be isolated by filtration to remove the catalyst, followed by purification techniques such as crystallization or column chromatography. A conversion of 84% and a selectivity of >95% for 2-oxazolidinone derivatives have been reported under these conditions.[1] Prolonged reaction times may lead to the formation of side products like 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

Role in Drug Development: Synthesis of Linezolid

This compound is a crucial building block in the synthesis of the antibiotic Linezolid. The following diagram illustrates a generalized synthetic workflow.

References

- 1. This compound | 3356-88-5 | Benchchem [benchchem.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3356-88-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

Biological activity of 3-(2-Hydroxyethyl)-2-oxazolidinone derivatives

An In-depth Technical Guide on the Biological Activity of 3-(2-Hydroxyethyl)-2-oxazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents like Linezolid. This technical guide focuses on the derivatives of a specific building block, this compound, exploring their synthesis, diverse biological activities, and mechanisms of action. This document synthesizes quantitative data from various studies, details key experimental protocols, and provides visual representations of critical pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The 2-Oxazolidinone Core

This compound (CAS: 3356-88-5, Molecular Formula: C₅H₉NO₃) is a derivative of the 2-oxazolidinone class, a five-membered heterocyclic ring system.[1][2] While the parent compound is primarily a synthetic intermediate, its derivatives have garnered significant attention for a wide range of pharmacological activities.[1] The structural modifications, particularly at the C-5 position of the oxazolidinone ring, have led to the development of potent therapeutic agents. The success of the oxazolidinone antibiotic Linezolid against multi-drug resistant Gram-positive bacteria has spurred extensive research into novel analogues with improved efficacy, broader spectrum, and alternative therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the drug discovery process. Efficient synthetic routes are paramount for generating compound libraries for screening.

General Synthetic Workflow

A typical workflow for the discovery of novel bioactive derivatives involves the synthesis of the core scaffold, followed by diversification through various chemical modifications, and subsequent biological screening.

Experimental Protocol: Catalyst-Based Synthesis of the Core Scaffold

A highly efficient, solvent-free method for synthesizing 2-oxazolidinone derivatives has been reported.[1]

Objective: To synthesize this compound from 2-aminoethanol and urea.

Materials:

-

2-aminoethanol

-

Urea

-

Cerium oxide (CeO₂) catalyst

-

Reaction vessel suitable for heating to 150°C

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Combine 2-aminoethanol and urea in a 1:1 molar ratio in the reaction vessel.

-

Add cerium oxide (CeO₂) catalyst, corresponding to 10 wt% of the urea mass.

-

Heat the reaction mixture to 150°C.

-

Maintain the temperature and stir the reaction for 6 hours. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After 6 hours, cool the reaction mixture to room temperature.

-

Purify the resulting product using an appropriate method, such as column chromatography, to isolate the this compound.

-

Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Expected Outcome: This method achieves high conversion (84%) and selectivity (>95%) for the desired 2-oxazolidinone derivative.[1] Prolonged reaction times beyond 8 hours may lead to side reactions.[1]

Biological Activities and Mechanisms of Action

Antibacterial Activity

The most prominent biological activity of oxazolidinone derivatives is their antibacterial effect, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by targeting an early stage of protein synthesis. They bind to the P-site of the 50S ribosomal subunit, which prevents the formation of the crucial initiation complex involving N-formylmethionyl-tRNA. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.

Antibacterial Spectrum and Potency

Derivatives of this compound have shown significant promise, with some analogues demonstrating superior activity compared to established antibiotics.[1]

| Compound Class/Example | Target Organism(s) | MIC (µg/mL) | Reference |

| Linezolid | Enterococcus faecalis, Staphylococcus aureus | 1.0 | [1] |

| Tedizolid | Resistant Strains (e.g., MRSA) | < 0.5 | [1] |

| Novel Oxazolidinone-Amide (Compound 3a) | Bacillus subtilis | 1.1 - 4.68 | [3] |

| Nitrofuran-Oxazolidinone Conjugate | B. subtilis, P. aeruginosa | 1.17 | [3] |

| 3-(5-fluoropyridine-3-yl) Derivative (7j) | Gram-positive bacteria | 0.25 - 1.0 | [4] |

| Chalcone-Oxazolidinone Hybrid | Methicillin-resistant S. aureus (MRSA) | 4.0 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a derivative that inhibits visible growth of a target bacterium.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of each test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of final concentrations.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

While less explored than their antibacterial properties, some heterocyclic scaffolds related to oxazolidinones have demonstrated anticancer potential. Studies on 4-thiazolidinone derivatives, for example, have shown that these compounds can induce apoptosis in cancer cell lines at concentrations between 50 and 100 µM.[6] The mechanism often involves an increase in caspase-3 activity and the production of reactive oxygen species (ROS).[6] Further investigation is required to determine if this compound derivatives possess significant and selective anticancer activity.

Monoamine Oxidase (MAO) Inhibition

Oxazolidinones are also known to be inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[7] This activity makes them potential candidates for the treatment of depression and neurodegenerative disorders.

Mechanism of Action: Docking studies have shown that the oxazolidinone ring can bind favorably within an aromatic cage near the flavin cofactor at the active site of MAO-A, leading to inhibition of the enzyme.[7]

Experimental Protocol: MAO Inhibitor Screening Assay

A common method for screening MAO inhibitors is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[8][9]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative against MAO-A or MAO-B.

Materials:

-

Purified MAO-A or MAO-B enzyme

-

Test compounds at various concentrations

-

MAO substrate (e.g., p-Tyramine)

-

Dye reagent and Horseradish Peroxidase (HRP) for detection

-

Assay buffer

-

Black 96-well microtiter plates

-

Fluorescence plate reader (e.g., λex = 530 nm / λem = 585 nm)

Procedure:

-

Add diluted MAO-A or MAO-B enzyme solution to the wells of a black 96-well plate.

-

Add the test compounds at a range of serial dilutions to the wells. Include a positive inhibitor control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and a no-inhibitor control.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Prepare a Master Reaction Mix containing the MAO substrate, HRP, and the dye reagent in assay buffer.

-

Add the Master Reaction Mix to all wells to initiate the reaction.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds for drug development. While their antibacterial properties against Gram-positive pathogens are well-established and continue to be optimized, their potential as anticancer agents and monoamine oxidase inhibitors warrants further in-depth investigation. The synthetic accessibility of the scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutic agents with enhanced potency and novel mechanisms of action. This guide provides the foundational data, protocols, and conceptual frameworks to aid researchers in advancing the exploration of this valuable chemical class.

References

- 1. This compound | 3356-88-5 | Benchchem [benchchem.com]

- 2. This compound | 3356-88-5 [chemicalbook.com]

- 3. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones | MDPI [mdpi.com]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

3-(2-Hydroxyethyl)-2-oxazolidinone mechanism of action in bacteria

An In-depth Technical Guide on the Core Mechanism of Action of Oxazolidinones in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones represent a critical class of synthetic antibiotics, notable for their unique mechanism of action and their efficacy against a wide spectrum of multidrug-resistant Gram-positive bacteria. The first clinically approved member of this class, Linezolid, is a cornerstone in treating severe infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

This guide focuses on the core mechanism of action of the oxazolidinone class, using Linezolid as the primary exemplar. The specific compound 3-(2-Hydroxyethyl)-2-oxazolidinone is a principal human metabolite of Linezolid, identified as PNU-142300[1]. While this metabolite is a significant product of Linezolid's in vivo transformation, it is generally considered to be microbiologically inactive[2]. Therefore, understanding the antibacterial action requires a deep dive into the parent compound's interaction with its bacterial target.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal against streptococci) effects by inhibiting bacterial protein synthesis at a very early and unique stage: initiation[3][4]. This mechanism distinguishes them from most other protein synthesis inhibitors, which typically interfere with the elongation phase, and is the basis for the lack of cross-resistance with other antibiotic classes[5].

The key steps are as follows:

-

Binding to the 50S Ribosomal Subunit : The primary molecular target of oxazolidinones is the bacterial ribosome. The drug specifically binds to the 50S subunit, the larger of the two ribosomal subunits[6].

-

Interaction with 23S rRNA : The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA component of the 50S subunit[7]. X-ray crystallography studies have shown that Linezolid binds within the A-site pocket of the PTC, a site critical for the catalysis of peptide bond formation[6][8].

-

Prevention of 70S Initiation Complex Formation : By occupying this critical site, Linezolid physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site. This steric hindrance prevents the association of the 50S subunit with the initiation complex, which consists of the 30S subunit, mRNA, and initiator fMet-tRNA. Consequently, the formation of a functional 70S initiation complex, the essential first step of translation, is blocked[9][10].

This targeted disruption of the very first step of protein synthesis effectively halts the production of essential bacterial proteins, leading to the cessation of growth and proliferation.

Quantitative Data on Linezolid Activity

The potency of Linezolid has been extensively characterized through various in vitro assays. The data below summarizes its activity against key pathogens and its inhibitory concentrations in cell-free systems.

Table 1: Minimum Inhibitory Concentrations (MICs) of Linezolid

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 are the concentrations that inhibit 50% and 90% of isolates, respectively.

| Organism | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 2.0 | 2.0 | [11] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1557 | 2.0 | 2.0 | [5][11] |

| Coagulase-negative staphylococci | Methicillin-Resistant (MR-CoNS) | 496 | 1.0 | 1.0 | [5][11] |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 428 | 2.0 | 2.0 | [5][11] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 2.0 | 2.0 | [12] |

| Enterococcus faecium | Vancomycin-Susceptible (VSE) | - | 2.0 | 2.0 | [11] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 196 | 2.0 | 2.0 | [5][11] |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | - | 1.0 | 1.0 | [12] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 422 | 1.0 | 1.0 | [5][11] |

Table 2: Inhibitory Concentrations (IC50) and Binding Affinity

IC50 values measure the concentration of a drug that inhibits a specific biochemical function by 50%. The dissociation constant (Kd) is a measure of binding affinity.

| Parameter | Value | System / Organism | Reference(s) |

| IC50 (Coupled Transcription-Translation) | 1.8 µM | E. coli cell-free system | [1][9] |

| IC50 (Translation, uncoupled) | 15 µM (at 8 µg/mL mRNA) | E. coli cell-free system | [1] |

| IC50 (70S Initiation Complex Formation) | 110 µM | E. coli ribosomes | [2][9] |

| IC50 (70S Initiation Complex Formation) | 116 µM | S. aureus ribosomes | [9] |

| IC50 (Protein Synthesis Inhibition) | 0.3 µg/mL | S. aureus whole cells | [3] |

| IC50 (Mitochondrial Protein Synthesis) | 16 µM | Isolated rat heart mitochondria | [13] |

| Dissociation Constant (Kd) | ~20 µM | E. coli 50S subunit (for Eperezolid) | - |

Metabolism of Linezolid

In humans, Linezolid is metabolized primarily through the oxidation of its morpholine ring, a process that does not involve cytochrome P450 enzymes[2]. This oxidation leads to two main, microbiologically inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (this compound). These metabolites account for a significant portion of the excreted drug[2][13].

Experimental Protocols

The elucidation of the oxazolidinone mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial isolate.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Linezolid in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the 2x Linezolid stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume to 100 µL and halves the antibiotic concentrations to the desired final test range.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Linezolid at which there is no visible growth (clear well). The growth control (well 11) must show turbidity.

-

Protocol 2: Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of a radiolabeled antibiotic to its ribosomal target.

Methodology:

-

Preparation of Components:

-

Isolate 70S ribosomes (or 50S subunits) from a suitable bacterial strain (e.g., E. coli MRE600) via sucrose gradient ultracentrifugation.

-

Obtain or synthesize radiolabeled Linezolid (e.g., [¹⁴C]-Linezolid or [³H]-Linezolid).

-

Prepare a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).

-

-

Binding Reaction:

-

In a microcentrifuge tube, set up reaction mixtures containing a fixed concentration of ribosomes (e.g., 50-100 nM) and varying concentrations of radiolabeled Linezolid.

-

To determine non-specific binding, prepare parallel reactions containing a large excess (e.g., 100-fold) of unlabeled Linezolid.

-

Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Pre-soak nitrocellulose membranes (0.45 µm pore size) in ice-cold binding buffer.

-

Assemble a vacuum filtration manifold.

-

Filter each reaction mixture slowly through a separate membrane. Ribosomes and any bound radiolabeled drug will be retained.

-

Immediately wash each filter with 2-3 volumes of ice-cold binding buffer to remove unbound radiolabeled drug.

-

-

Quantification and Analysis:

-

Place each dried filter into a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding by subtracting the CPM from the non-specific binding tubes from the total binding tubes.

-

Plot specific binding against the concentration of free radiolabeled Linezolid. The data can be used to calculate the dissociation constant (Kd).

-

Protocol 3: In Vitro Coupled Transcription-Translation Inhibition Assay

This assay measures the effect of an antibiotic on the entire process of gene expression in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract:

-

Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli MRE600). This extract contains all the necessary machinery for transcription and translation (ribosomes, polymerases, tRNAs, factors).

-

-

Reaction Setup:

-

In a microplate or microcentrifuge tubes, set up reaction mixtures containing:

-

S30 cell-free extract.

-

A DNA template encoding a reporter gene (e.g., Firefly Luciferase or β-galactosidase).

-

A mixture of amino acids.

-

An energy source (ATP, GTP) and necessary salts.

-

Varying concentrations of Linezolid. Include a "no drug" positive control and a "no DNA" negative control.

-

-

-

Incubation:

-

Incubate the reactions at 37°C for 60-90 minutes. During this time, the reporter gene is transcribed into mRNA, and the mRNA is translated into protein.

-

-

Quantification of Reporter Protein:

-

If using a luciferase reporter, add the appropriate luciferin substrate and measure the resulting luminescence using a luminometer.

-

If using a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance change using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the signal from the drug-treated reactions to the "no drug" control (set to 100% activity).

-

Plot the percentage of protein synthesis activity against the Linezolid concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The oxazolidinone class of antibiotics, exemplified by Linezolid, possesses a distinct and powerful mechanism of action against Gram-positive bacteria. By binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, they inhibit protein synthesis at its earliest stage. This unique target interaction ensures their continued efficacy against strains resistant to other classes of antibiotics. The primary metabolite, this compound, is microbiologically inactive, underscoring that the antibacterial activity resides entirely with the parent compound. The quantitative data and experimental protocols provided herein offer a robust framework for researchers engaged in the study and development of novel antibacterial agents targeting the bacterial ribosome.

References

- 1. researchgate.net [researchgate.net]

- 2. upload.orthobullets.com [upload.orthobullets.com]

- 3. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 7. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

Pharmacological Potential of N-hydroxyethyl-2-oxazolidone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxyethyl-2-oxazolidone, more formally known as 3-(2-hydroxyethyl)-2-oxazolidinone, is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of various pharmacologically active molecules. While direct and extensive pharmacological data on N-hydroxyethyl-2-oxazolidone itself is limited, the broader class of oxazolidinones, and specifically its derivatives, have demonstrated significant potential across multiple therapeutic areas, including antibacterial, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth overview of the known and potential pharmacological activities of N-hydroxyethyl-2-oxazolidone, detailed experimental protocols for its evaluation, and a summary of quantitative data from its pharmacologically active derivatives.

Introduction to N-hydroxyethyl-2-oxazolidone

N-hydroxyethyl-2-oxazolidone (CAS No: 3356-88-5) is a five-membered ring structure containing both nitrogen and oxygen.[1] Its chemical structure, featuring a reactive hydroxyl group, makes it an ideal scaffold for chemical modification and the synthesis of a diverse range of derivatives. The oxazolidinone ring is a key pharmacophore in several clinically important drugs, most notably the antibiotic linezolid.[1] The primary interest in N-hydroxyethyl-2-oxazolidone lies in its role as a versatile building block for creating novel therapeutic agents.

Synthesis of N-hydroxyethyl-2-oxazolidone

Several synthetic routes for N-hydroxyethyl-2-oxazolidone have been reported. A common and efficient method involves the reaction of diethanolamine with diethyl carbonate.[2] Another approach utilizes the cyclization of 1-(2-hydroxyethyl)ethyleneimine in a carbon dioxide atmosphere, catalyzed by a nitrogen-containing compound.[3] A solvent-free method reacting 2-aminoethanol with urea using cerium oxide as a catalyst at 150°C has also been described, offering high conversion and selectivity.[1]

General Experimental Protocol for Synthesis

A widely cited method for the synthesis of N-hydroxyethyl-2-oxazolidone is based on the reaction of diethyl carbonate and diethanolamine.[2]

Materials:

-

Diethyl carbonate

-

Diethanolamine

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

Combine equimolar amounts of diethyl carbonate and diethanolamine in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol to yield a clear, slightly colored liquid.[2]

Pharmacological Potential and Mechanisms of Action

The pharmacological potential of N-hydroxyethyl-2-oxazolidone is largely inferred from the activities of its derivatives. The oxazolidinone scaffold is associated with a range of biological activities.

Antibacterial Activity

Oxazolidinones are a significant class of antibiotics that are effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis, thereby preventing the translation of bacterial proteins.

Anti-inflammatory Activity

Derivatives of oxazolidinones have been investigated for their anti-inflammatory properties.[4] The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Mechanism of Action: Modulation of NF-κB Signaling Pathway

A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Some anti-inflammatory agents act by inhibiting this pathway.

Anticancer Activity

Several studies have explored the anticancer potential of oxazolidinone derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The exact mechanisms are still under investigation but may involve the modulation of cell cycle regulation and induction of programmed cell death.

Quantitative Data on Pharmacological Activity of Derivatives

While specific data for N-hydroxyethyl-2-oxazolidone is not available, the following tables summarize the reported activities of some of its derivatives, providing a benchmark for the potential of this chemical class.

Table 1: Antibacterial Activity of Oxazolidinone Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | S. aureus | S. aureus (MRSA) | B. subtilis | E. faecalis | Reference |

| Linezolid (Reference) | - | - | - | 1.0 | [1] |

| 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivative 12e | - | - | 16 | - | [6] |

| 1,2,4-Triazolo[4,3-α]pyrimidine Oxazolidinone 8 | 1.0 | 0.5 | - | 1.0 | [7] |

| Facilely Synthesized Oxazolidinone 18a1 | - | - | 8 (vs M. smegmatis) | - | [8] |

Table 2: Anticancer Activity of Oxazolidinone Derivatives (IC50 in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiazolidin-4-one Derivative 28 | HeLa | 3.2 | [9] |

| Thiazolidin-4-one Derivative 28 | MCF-7 | 2.1 | [9] |

| Thiazolidin-4-one Derivative 28 | LNCaP | 2.9 | [9] |

| Thiazolidin-4-one Derivative 28 | A549 | 4.6 | [9] |

| Benzoimidazol-thiazolidinone 13a | HCT116 | 0.05 (mM/ml) | [10] |

| Benzoimidazol-thiazolidinone 13b | HCT116 | 0.12 (mM/ml) | [10] |

Table 3: Anti-inflammatory Activity of Oxazolidinone Derivatives (COX Inhibition - IC50 in µM)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrazolyl benzenesulfonamide-thiazolidinone 24a | 5.6 | 1.52 | [11] |

| Pyrazolyl benzenesulfonamide-thiazolidinone 24b | 4.5 | 1.06 | [11] |

| Thiazolidin-4-one 23a | 10.5 | 2.3 | [11] |

| Thiazolidin-4-one 23b | 10.8 | 1.9 | [11] |

Experimental Protocols for Pharmacological Evaluation

The following are detailed methodologies for key experiments to assess the pharmacological potential of N-hydroxyethyl-2-oxazolidone and its derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Test compound (N-hydroxyethyl-2-oxazolidone or its derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli, B. subtilis, MRSA)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., linezolid, vancomycin)

-

Negative control (broth only)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12]

-

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

-

Test compound

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Fluorescent probe or colorimetric detection reagent

-

96-well plates (black or clear, depending on detection method)

-

Plate reader

-

Positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for both)

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Reaction:

-

In the wells of the 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Include wells for a positive control inhibitor and a no-inhibitor control.

-

Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Initiation and Detection:

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Test compound

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

N-hydroxyethyl-2-oxazolidone is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While the compound itself has not been extensively studied for its pharmacological properties, the well-established and diverse biological activities of its derivatives, particularly in the areas of antibacterial, anti-inflammatory, and anticancer research, underscore the importance of the oxazolidinone scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the pharmacological potential of new derivatives synthesized from N-hydroxyethyl-2-oxazolidone. Further investigation into novel derivatives of this compound is warranted to unlock its full therapeutic potential.

References

- 1. This compound | 3356-88-5 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN103965129A - Method for preparing 3-(2-hydroxyethyl)-2-oxazolidone - Google Patents [patents.google.com]

- 4. Contezolid, a novel oxazolidinone antibiotic, acts as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives [mdpi.com]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. galaxypub.co [galaxypub.co]

- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemeo.com [chemeo.com]

An In-depth Technical Guide to 3-(2-Hydroxyethyl)-2-oxazolidinone: Synthesis, Applications, and Core Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Hydroxyethyl)-2-oxazolidinone, a key chemical intermediate in medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its pivotal role as a building block in the development of bioactive molecules, particularly oxazolidinone antibiotics. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support advanced research and development.

Core Properties of this compound

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring.[1] Its structure, containing both a hydroxyl group and a stable lactam, makes it a versatile intermediate in organic synthesis. While its own biological functions are not extensively characterized, it is a critical precursor for more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 3356-88-5 | [2][3][4][5] |

| Molecular Formula | C₅H₉NO₃ | [2][4][5][6] |

| Molecular Weight | 131.13 g/mol | [2][3][4][5] |

| Appearance | Solid | [2][3] |

| IUPAC Name | 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one | [6] |

| Synonyms | N-Hydroxyethyl-2-oxazolidone, 3-(2'-Hydroxyethyl)-2-oxazolidone | [5][7] |

| Boiling Point | 435.00 K (161.85 °C) at 0.10 kPa | [5] |

| LogP (Octanol/Water) | -0.569 (Crippen Method) | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the reaction of diethanolamine with diethyl carbonate.[8] An alternative, solvent-free approach utilizes the reaction of 2-aminoethanol with urea, catalyzed by cerium oxide, which offers high conversion and selectivity.

Experimental Protocol: Synthesis from Diethanolamine and Diethyl Carbonate

This protocol is based on the method described by E. K. Drechsel.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and a molar excess of diethyl carbonate.

-

Heating: Heat the reaction mixture. Ethanol will be generated as a byproduct and can be slowly distilled off to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress by observing the cessation of ethanol distillation.

-

Purification: After the reaction is complete, allow the mixture to cool. The excess diethyl carbonate is removed under reduced pressure.

-

Final Product: The resulting crude product, a clear, slightly colored liquid, is then purified by vacuum distillation to yield this compound.[8]

Synthesis Workflow Diagram

Applications in Medicinal Chemistry

The primary significance of this compound lies in its application as a versatile scaffold in medicinal chemistry.[1][9] It is a cornerstone for the synthesis of the oxazolidinone class of antibiotics.

Role in Antibiotic Synthesis (e.g., Linezolid)

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][10][11] Linezolid, the first FDA-approved drug in this class, is synthesized using an oxazolidinone core derived from intermediates like this compound.[10][12] The synthesis involves constructing the core oxazolidinone ring and subsequently modifying the side chains to achieve the final active pharmaceutical ingredient.[13][14][15][16]

Structure-Activity Relationship (SAR) of Oxazolidinones

Extensive SAR studies have been conducted on the oxazolidinone class.[17] Key findings indicate that the 3-aryl-2-oxazolidinone structure is crucial for antibacterial activity.[11][17] Modifications at the C-5 position of the oxazolidinone ring, often initiated from a precursor like this compound, significantly influence the potency and spectrum of activity. For instance, the acetamidomethyl group at the C-5 position in Linezolid is a key determinant of its efficacy.[17]

Use as a Chiral Auxiliary

The broader class of 2-oxazolidinones is widely recognized for its use as chiral auxiliaries in asymmetric synthesis.[18][19][20] These auxiliaries are temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center.[18][21] By attaching an oxazolidinone to a prochiral substrate, one face of the molecule is sterically hindered, forcing reagents to approach from the opposite, less-hindered face, thereby achieving high diastereoselectivity.[21]

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at a very early stage.[1][10][11][22]

-

Binding to Ribosome: Unlike many other protein synthesis inhibitors, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P site).[10][11]

-

Inhibition of Initiation Complex: This binding prevents the formation of the functional 70S initiation complex, which is an essential first step in the translation process.[10][23] The complex requires the combination of the 30S and 50S subunits, mRNA, and N-formylmethionyl-tRNA.

-

Prevention of Translation: By blocking the formation of this initiation complex, oxazolidinones effectively halt the synthesis of bacterial proteins, leading to a bacteriostatic effect.[23]

Due to this distinct mechanism, there is no cross-resistance between oxazolidinones and other classes of antibiotics.[10][22]

Bacterial Protein Synthesis Inhibition Pathway

Quantitative Data on Oxazolidinone Antibiotics

The development of antibiotics from this compound and related precursors is driven by their potent activity against resistant pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Linezolid and Tedizolid, two prominent oxazolidinone antibiotics.

| Compound | Organism | MIC (μg/mL) | Reference |

| Linezolid | Enterococcus faecalis | as low as 1.0 | [1] |

| Staphylococcus aureus | as low as 1.0 | [1] | |

| Tedizolid | Resistant Staphylococcus aureus | < 0.5 | [1] |

Logical Workflow: From Intermediate to Drug Product

The journey from a simple intermediate like this compound to a final drug product involves a multi-step, logical progression of chemical synthesis and modification.

References

- 1. This compound | 3356-88-5 | Benchchem [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 3356-88-5 [chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol | Benchchem [benchchem.com]

- 19. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 20. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 21. chemistry.williams.edu [chemistry.williams.edu]

- 22. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)-2-oxazolidinone is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. While not an active pharmaceutical ingredient itself, its structural motif is central to the development of important therapeutics, most notably the oxazolidinone class of antibiotics. This technical guide provides a comprehensive overview of the primary uses and functions of this compound, with a focus on its role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Introduction

This compound, with the CAS number 5667-51-6, is a five-membered heterocyclic compound featuring an oxazolidinone ring substituted with a hydroxyethyl group at the nitrogen atom.[1] Its molecular structure imparts unique chemical properties that make it a valuable precursor in the synthesis of more complex molecules. The primary significance of this compound lies in its role as a key intermediate in the preparation of pharmacologically active agents, particularly in the field of antibacterials. The oxazolidinone core is the pharmacophore responsible for the unique mechanism of action of antibiotics like Linezolid, which combat multi-drug resistant Gram-positive bacteria.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [3][4] |

| Molecular Weight | 131.13 g/mol | [1][5] |

| CAS Number | 3356-88-5 | [1][3] |

| Boiling Point | 154 °C | [6] |

| Appearance | Clear, slightly colored liquid | [6] |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below, offering flexibility in terms of starting materials and reaction conditions.

Synthesis from Diethyl Carbonate and Diethanolamine

This classical method, originally reported by E. K. Drechsel in 1957, remains a reliable route for the preparation of this compound.[6]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine diethanolamine and diethyl carbonate.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of ethanol.

-

Continue refluxing until the theoretical amount of ethanol has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear, slightly colored liquid.[6]

Solvent-Free Synthesis from 2-Aminoethanol and Urea

A more recent and environmentally friendly approach involves the solvent-free reaction of 2-aminoethanol with urea, catalyzed by cerium oxide (CeO₂).[1] This method offers high conversion and selectivity.

Experimental Protocol:

-

In a reaction vessel, mix 2-aminoethanol and urea in a 1:1 molar ratio.

-

Add 10 wt% of cerium oxide (CeO₂) relative to urea as the catalyst.

-

Heat the mixture to 150°C with constant stirring.

-

Maintain the reaction at this temperature for 6 hours to achieve optimal conversion (84%) and selectivity (>95%).[1]

-

Longer reaction times should be avoided to prevent the formation of by-products such as 1-(2-hydroxyethyl)-2-imidazolidinone.[1]

-

The product can be isolated and purified using appropriate techniques, such as column chromatography or distillation.

Primary Uses and Functions

The principal application of this compound is as a foundational molecule in the synthesis of more complex and biologically active compounds.

Intermediate in the Synthesis of Oxazolidinone Antibiotics

The most significant use of this compound is as a precursor for the synthesis of oxazolidinone antibiotics. These drugs are a critical class of antimicrobials effective against multi-drug resistant Gram-positive pathogens. The general mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis at the initiation phase.[2][7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2][8][9]

The synthesis of various oxazolidinone antibiotic candidates often involves the modification of the this compound scaffold. For instance, derivatives incorporating triazole moieties have shown promising antibacterial activity.[1]

Table 2: Antibacterial Activity of Selected Oxazolidinone Antibiotics

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Linezolid | Enterococcus faecalis | 1.0 | |

| Linezolid | Staphylococcus aureus | 1.0 | |

| Tedizolid | Resistant Strains | <0.5 | |

| Triazolyl Oxazolidinone Analogs | Various Gram-positive bacteria | Significantly lower than Linezolid and Vancomycin | [1] |

dot

Caption: Mechanism of action of oxazolidinone antibiotics.

Chiral Auxiliary in Asymmetric Synthesis

The oxazolidinone scaffold is widely employed as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[10] While this compound itself is achiral, it can be a precursor to chiral oxazolidinone auxiliaries. These auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

dot

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. A summary of expected spectral features is provided below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the ethyl group protons and the oxazolidinone ring protons. The chemical shifts will be influenced by the neighboring heteroatoms and the carbonyl group. | [11] |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the oxazolidinone ring, and the two carbons of the hydroxyethyl group. | [4] |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the carbamate group, and a broad band for the O-H stretching of the hydroxyl group. | [3] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 131.13 g/mol . | [3] |

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its primary function as a precursor to the potent oxazolidinone class of antibiotics underscores its importance in addressing the challenge of antimicrobial resistance. The synthetic methodologies for its preparation are well-established, offering both traditional and greener alternatives. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and professionals in drug discovery and development, enabling the continued exploration and innovation of new therapeutic agents based on the versatile oxazolidinone scaffold.

References

- 1. This compound | 3356-88-5 | Benchchem [benchchem.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemeo.com [chemeo.com]

- 6. prepchem.com [prepchem.com]

- 7. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Oxazolidinone Class of Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Perspective

The oxazolidinones are a class of synthetic antimicrobial agents, representing one of the few truly new classes of antibiotics to be introduced into clinical practice in the last 50 years.[1] Their development was driven by the urgent need for new therapies to combat the rising prevalence of multidrug-resistant (MDR) Gram-positive bacteria.

The antibacterial potential of oxazolidinones was first reported in the late 1980s by E.I. DuPont de Nemours & Co. with the discovery of compounds DuP-105 and DuP-721.[2][3] Although these initial candidates showed promising activity, they were ultimately halted due to toxicity issues.[3] Renewed interest in the class led to the discovery and development of linezolid by Pharmacia & Upjohn (now part of Pfizer). Linezolid was the first oxazolidinone to receive FDA approval in 2000, marking a significant milestone in the fight against resistant pathogens.[1][4]

Following the success of linezolid, research efforts have focused on developing second-generation oxazolidinones with improved potency, a better safety profile, and activity against resistant strains.[2] This has led to the approval of tedizolid, a more potent successor, and the advancement of several other candidates—such as sutezolid, delpazolid, and radezolid—into various stages of clinical development, particularly for challenging infections like tuberculosis.[1][5]

Mechanism of Action: A Unique Inhibition of Protein Synthesis

Oxazolidinones possess a unique mechanism of action that sets them apart from nearly all other classes of protein synthesis inhibitors.[6] They act at the very earliest stage of translation: the initiation phase.

The primary target is the bacterial ribosome. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA component.[1][7] This binding site is distinct from those of other 50S-targeting antibiotics like macrolides or chloramphenicol, although some overlap exists.[1] By binding to this site, oxazolidinones prevent the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis.[8][9] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[10][11] The presence of the oxazolidinone molecule sterically hinders the correct positioning of the fMet-tRNA, thereby blocking the entire translation process before it can even begin.[1]

This novel mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.[6][8]

Structure-Activity Relationships (SAR)

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Key structural features have been identified through extensive research.[12] The core scaffold consists of a 2-oxazolidone ring, and modifications at specific positions are critical for potency and spectrum.

-

A-Ring (Oxazolidinone Core): The (S)-configuration at the C5 position is essential for antibacterial activity.[1] The C5 side chain, typically an acetamidomethyl group as in linezolid, is crucial for binding to the ribosome. Modifications to this group can influence potency and resistance profiles. For instance, replacing the acetamide with a hydroxymethyl or 1,2,3-triazole group can help retain activity against certain resistant strains.[12]

-

B-Ring (N-Aryl Substituent): An N-aryl substituent at the N3 position is required. A fluorine atom at the meta-position of this phenyl ring, as seen in linezolid, generally increases biological activity.[1]

-